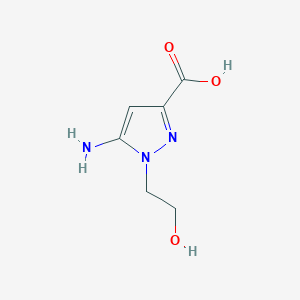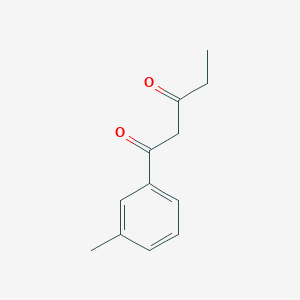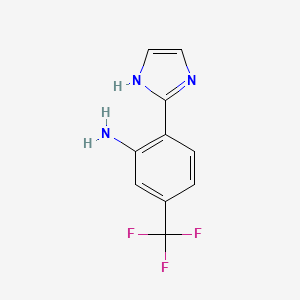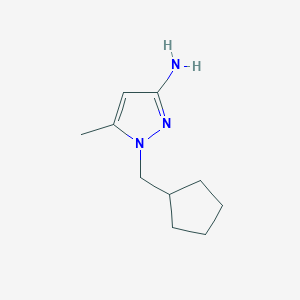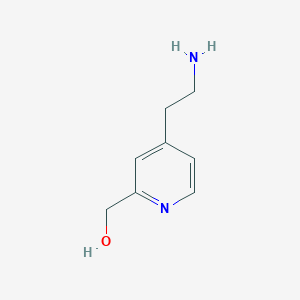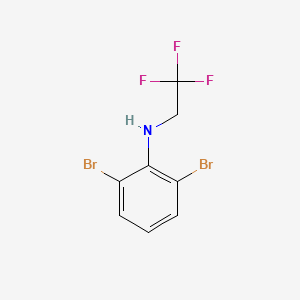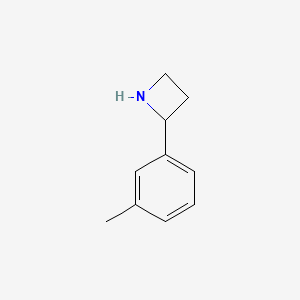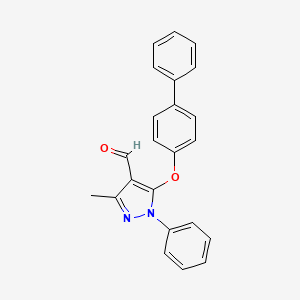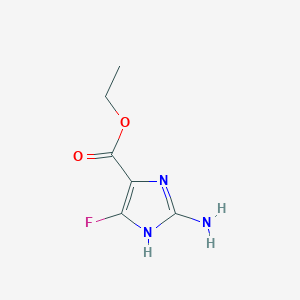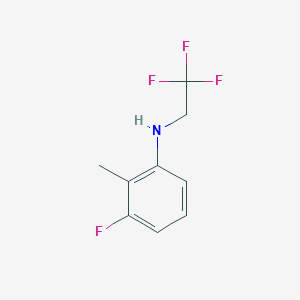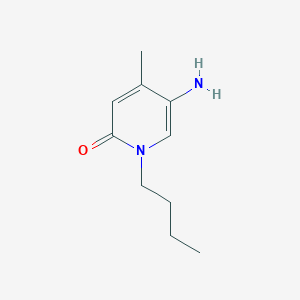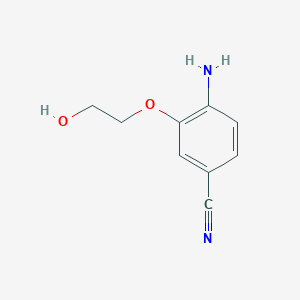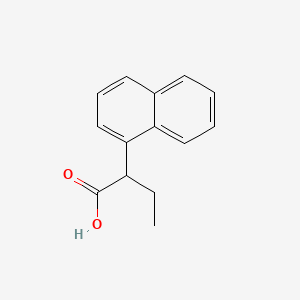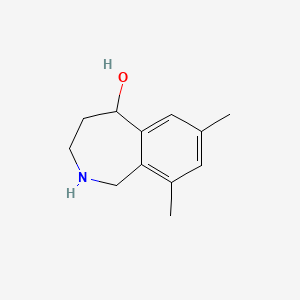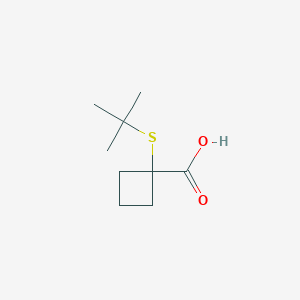
1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2S and a molecular weight of 188.29 g/mol . This compound is characterized by a cyclobutane ring substituted with a tert-butylsulfanyl group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid typically involves organic synthesis techniquesThe reaction conditions often require specific reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The tert-butylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carboxylic acid group.
1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid: This compound features a sulfamoyl group instead of a sulfanyl group.
Uniqueness
1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its tert-butylsulfanyl group provides steric hindrance and influences the compound’s stability and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C9H16O2S |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
1-tert-butylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2S/c1-8(2,3)12-9(7(10)11)5-4-6-9/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
LDAFEDYRCQKRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1(CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


